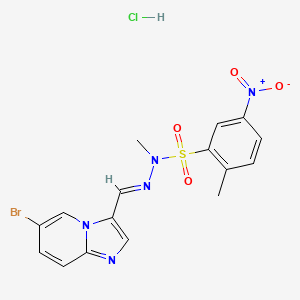
Porfimer Sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Porfimer sodium is t he sodium salt of a mixture of oligomers formed by ether and ester linkages of up to eight porphyrin units with photodynamic activity. Absorbed selectively by tumor cells, porfimer produces oxygen radicals after activation by 630 nm wavelength laser light, resulting in tumor cell cytotoxicity. In addition, tumor cell death may occur due to ischemic necrosis secondary to vascular occlusion that appears to be partly mediated by the release of thromboxane A2.
科学的研究の応用
Photodynamic Therapy in Cancer Treatment
Porfimer sodium is primarily used in photodynamic therapy (PDT) for cancer treatment. It's activated by non-thermal red light after a 2-day interval, allowing distribution in target tissues. This timing is crucial for effective cancer treatment, as seen in studies on oesophageal cancer (Houle et al., 2006).
Sonodynamic Therapy in Tumor Treatment
Porfimer sodium is also explored in sonodynamic therapy for tumor treatment. A study on chemically induced mammary tumors in rats demonstrated that combining porfimer sodium with ultrasonic exposure significantly inhibited tumor growth. This synergistic effect is typical of an ultrasonic effect mediated by acoustic cavitation (Yumita et al., 2004).
Barrett's Esophagus Treatment
In the treatment of Barrett's esophagus, particularly high-grade dysplasia, porfimer sodium is the only approved endoscopic treatment. Its use in this context has been documented to be effective (Wolfsen et al., 2004).
Mechanism of Action
Porfimer sodium, being a mixture of oligomers, selectively absorbs in tumor cells. Upon activation by a specific wavelength laser light, it produces oxygen radicals, leading to tumor cell cytotoxicity. It may also cause ischemic necrosis secondary to vascular occlusion, partly mediated by thromboxane A2 release (内田 俊毅 et al., 2018).
Use in Biliary Tract Carcinoma
Porfimer sodium PDT has been found safe and effective in patients with locally advanced biliary tract carcinoma, promoting biliary drainage and potentially improving survival and quality of life (Pereira et al., 2012).
Light Dosimetry in Esophageal PDT
Light dosimetry is crucial in esophageal PDT using porfimer sodium. Insufficient ablation can leave residual dysplasia, while excessive treatment can result in stricture formation. This was modeled using optical absorption and scattering coefficients derived from an ex-vivo porcine esophagus model (Jones et al., 2006).
Apoptosis Induction in HL-60 Cells
Studies have shown that the combination of ultrasound and porfimer sodium induces apoptosis in HL-60 cells. This process involves membrane blebbing and cell shrinkage, with significant reduction in apoptosis and caspase-3 activation by histidine, suggesting the role of ultrasonically generated active species (Yumita et al., 2007).
Cell Delivery Enhancement
Research indicates that porfimer sodium can be effectively delivered into cells using a laser-induced stress wave. This technique has shown that Photofrin molecules are homogeneously distributed in the cytoplasm at different fluences, suggesting a novel method for improving drug delivery (Ogura et al., 2003).
特性
CAS番号 |
87806-31-3 |
|---|---|
製品名 |
Porfimer Sodium |
IUPAC名 |
3,3'-(12-(1-(1-(2,18-bis(2-carboxyethyl)-12-(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-7-yl)ethoxy)ethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl)dipropionic acid |
InChI |
InChI=1S/C68H74N8O11/c1-29-41(13-17-61(79)80)53-28-56-44(16-20-64(85)86)32(4)48(72-56)24-59-68(36(8)52(76-59)25-58-65(37(9)77)33(5)49(73-58)21-45(29)69-53)40(12)87-39(11)67-35(7)50-22-46-30(2)42(14-18-62(81)82)54(70-46)27-55-43(15-19-63(83)84)31(3)47(71-55)23-57-66(38(10)78)34(6)51(74-57)26-60(67)75-50/h21-28,37-40,71-73,75,77-78H,13-20H2,1-12H3,(H,79,80)(H,81,82)(H,83,84)(H,85,86)/b45-21-,46-22-,47-23-,48-24-,49-21-,50-22-,51-26-,52-25-,53-28-,54-27-,55-27-,56-28-,57-23-,58-25-,59-24-,60-26- |
InChIキー |
VAYJWFGRGMQINH-STKOUIOXSA-N |
SMILES |
O=C(O)CCC1=C2/C=C3C(CCC(O)=O)=C(C)C(/C=C(N/4)/C(C)=C(C(O)C)C4=C\C5=N/C(C(C(OC(C6=C7/C=C8C(C)=C(C(O)C)C(/C=C(N/9)/C(C)=C(CCC(O)=O)C9=C\C%10=N/C(C(C)=C%10CCC(O)=O)=C\C(N7)=C6C)=N/8)C)C)=C5C)=C\C(N2)=C1C)=N/3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CL184116; CL-184116; CL 184116; DHE; dihematoporphyrin ether; Porfimer. Brand name: Photofrin; Photofrin II. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



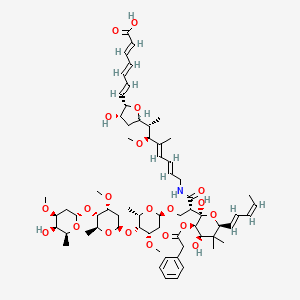
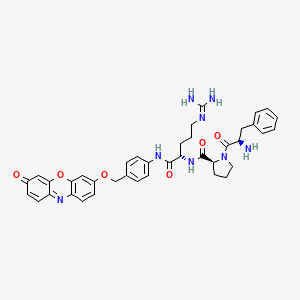
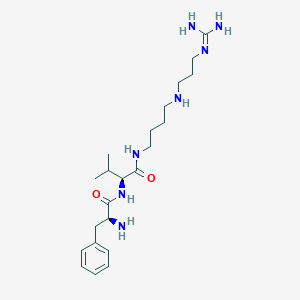
![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)
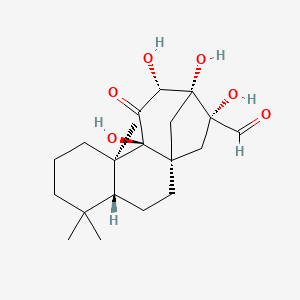

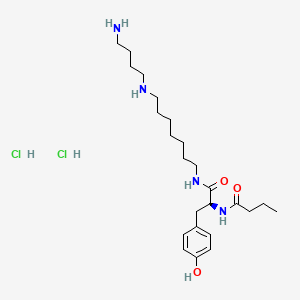
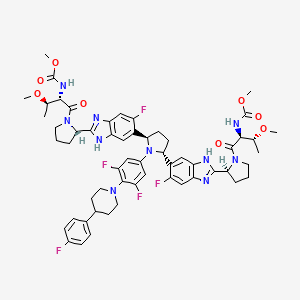
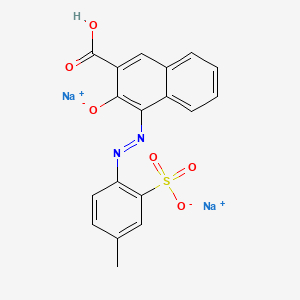
![4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]-](/img/structure/B610105.png)
